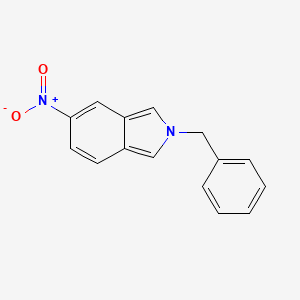
1-(2-Phenylethenylsulfonyl)piperazine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenylethenylsulfonyl)piperazine;hydrochloride is an organic compound that features a piperazine ring substituted with a phenylethenylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Phenylethenylsulfonyl)piperazine;hydrochloride can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .
Industrial Production Methods: Industrial production of piperazine derivatives often involves the use of palladium-catalyzed cyclization reactions, which provide efficient synthetic routes to biologically relevant arylpiperazines under aerobic conditions . Additionally, visible-light-promoted decarboxylative annulation protocols can be employed to produce 2-aryl, 2-heteroaryl, and 2-alkyl piperazines under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Phenylethenylsulfonyl)piperazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: The major products include sulfoxides and sulfones.
Reduction: The major products are the corresponding amines.
Substitution: The major products depend on the nucleophile used, resulting in various substituted piperazines.
Applications De Recherche Scientifique
1-(2-Phenylethenylsulfonyl)piperazine;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Phenylethenylsulfonyl)piperazine;hydrochloride involves its interaction with specific molecular targets. It acts as a GABA receptor agonist, which leads to the inhibition of neurotransmitter release and subsequent neuronal inhibition . This mechanism is similar to that of other piperazine derivatives used as anthelmintics.
Comparaison Avec Des Composés Similaires
- 1-(2-(Phenylsulfonyl)ethyl)piperazine hydrochloride
- 1-Phenylpiperazine hydrochloride
- 1-(Phenylsulfinyl)piperidine
Comparison: 1-(2-Phenylethenylsulfonyl)piperazine;hydrochloride is unique due to its phenylethenylsulfonyl substitution, which imparts distinct chemical and biological properties. Compared to 1-Phenylpiperazine hydrochloride, it has enhanced receptor binding affinity and specificity . Additionally, its sulfonyl group provides increased stability and solubility compared to similar compounds.
Propriétés
Formule moléculaire |
C12H17ClN2O2S |
|---|---|
Poids moléculaire |
288.79 g/mol |
Nom IUPAC |
1-(2-phenylethenylsulfonyl)piperazine;hydrochloride |
InChI |
InChI=1S/C12H16N2O2S.ClH/c15-17(16,14-9-7-13-8-10-14)11-6-12-4-2-1-3-5-12;/h1-6,11,13H,7-10H2;1H |
Clé InChI |
FUMUANBLOGKEPV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)S(=O)(=O)C=CC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(6-chloro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12433660.png)

![(3E)-N-(3-chlorophenyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-N-methyl-2-oxo-1H-indole-5-sulfonamide](/img/structure/B12433672.png)



![3-[12-[1-[1-[13,17-Bis(2-carboxyethyl)-7-(1-hydroxyethyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2-yl]ethoxy]ethyl]-18-(2-carboxyethyl)-7-(1-hydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12433698.png)

![1-(1-[2-(Difluoromethoxy)phenyl]ethyl)hydrazine](/img/structure/B12433702.png)




